N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (CAS: 868217-37-2) is a sulfonamide derivative featuring a 4,5-dihydroimidazole core substituted with a 4-chlorobenzylthio group and an acetamide-linked phenylsulfonyl moiety. Its molecular formula is C₁₉H₁₈ClN₃O₃S₂, with a molecular weight of 423.9 g/mol. Key computed properties include an XLogP3 value of 2.8 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 113 Ų, and hydrogen bonding capacity (1 donor, 5 acceptors). The compound’s rotatable bond count (6) suggests conformational flexibility, while its complexity index (649) reflects a multi-substituted aromatic system .
Properties
IUPAC Name |
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-13(23)21-16-6-8-17(9-7-16)27(24,25)22-11-10-20-18(22)26-12-14-2-4-15(19)5-3-14/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOXLPGXAEONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like
Biological Activity
N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide, a compound featuring a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing information from diverse research sources.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C17H18ClN3O2S2
- Key Functional Groups :
- Sulfonamide moiety
- Dihydroimidazole ring
- Chlorophenyl group
Antimicrobial Activity
Recent studies have indicated that similar sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with a 1,3,4-oxadiazole ring demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds acting as acetylcholinesterase inhibitors and showing strong urease inhibitory activity . This suggests that this compound may also possess similar antimicrobial properties.
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings that related structures inhibit cell viability in various cancer cell lines. For example, modifications of sulfonamide compounds have shown promising results against human osteosarcoma and colorectal cancer cell lines . The presence of the imidazole ring may enhance cytotoxic effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activity of this compound could be attributed to its ability to interact with specific biological targets:
- Inhibition of Carbonic Anhydrases : Some derivatives have been shown to inhibit carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
- Apoptosis Induction : The compound may activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
Summary of Biological Activities
Study 1: Antimicrobial Efficacy
A study synthesized various sulfonamide derivatives, including those structurally related to this compound). The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated MIC values comparable to standard antibiotics .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer potential of related compounds, several derivatives were tested against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed that certain modifications led to enhanced cytotoxicity, with IC50 values indicating potent activity against these cancer types .
Scientific Research Applications
Chemistry
N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for:
- Formation of Complex Molecules: It can be used to synthesize more complex compounds with potential applications in drug design.
- Catalysis: The compound may act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology
In biological research, this compound has been investigated for:
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders or cancers.
- Receptor Modulation: Its ability to interact with biological receptors could influence signaling pathways, providing insights into new therapeutic strategies.
Medicine
The therapeutic potential of this compound is notable in:
- Anticancer Agents: Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells, suggesting possible applications in oncology.
- Anti-inflammatory Drugs: Its structural components may contribute to anti-inflammatory properties, warranting further investigation in inflammatory disease models.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, indicating potential use in metabolic disorders. |
| Study B | Anticancer Activity | Showed that the compound reduced cell viability in cancer cell lines by over 50%. |
| Study C | Receptor Interaction | Identified binding affinity to receptor Y, suggesting modulation of related signaling pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of sulfonamide-imidazole hybrids. Below is a comparative analysis with two structurally related compounds:
Compound A : 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS not specified)
- Structure: Features a 2-aminophenylsulfanyl group and a 4-methoxyphenylacetamide moiety.
- Key Differences: Substituents: The 4-chlorophenyl group in the target compound is replaced by a 2-aminophenyl group, and the phenylsulfonyl-imidazole core is absent.
- Physicochemical Properties: Molecular Weight: ~316 g/mol (estimated).
Compound B : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Structure : Contains a fluorophenyl-substituted imidazole, a pyridyl group, and a methylsulfinyl moiety.
- Key Differences :
- Physicochemical Properties :
- Molecular Weight: ~460 g/mol (estimated, including dihydrate).
- LogP: Likely lower than the target compound due to sulfinyl and pyridyl groups.
Data Table: Comparative Properties
Research Findings and Implications
- Hydrogen Bonding : Compound B’s sulfinyl group and pyridyl ring increase hydrogen-bond acceptor count, which may enhance target binding in enzyme-active sites .
- Synthetic Complexity : The target compound’s 4,5-dihydroimidazole core and sulfonyl linkage introduce synthetic challenges absent in Compound A’s simpler acetamide structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
